molecular formula C18H13NO3 B12719072 8-Keto-6-nitrotetrahydrobenz(a)anthracene CAS No. 272438-29-6

8-Keto-6-nitrotetrahydrobenz(a)anthracene

Katalognummer: B12719072
CAS-Nummer: 272438-29-6
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: UXXUKAUVZDUJQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Keto-6-nitrotetrahydrobenz(a)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Keto-6-nitrotetrahydrobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the nitration of tetrahydrobenz(a)anthracene followed by oxidation to introduce the keto group. The reaction conditions often require the use of strong acids like nitric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8-Keto-6-nitrotetrahydrobenz(a)anthracene can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups .

Wissenschaftliche Forschungsanwendungen

8-Keto-6-nitrotetrahydrobenz(a)anthracene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Keto-6-nitrotetrahydrobenz(a)anthracene involves its interaction with various molecular targets. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative stress in biological systems. This oxidative stress can lead to the activation of signaling pathways involved in inflammation and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Anthracene: The parent compound with three fused benzene rings.

    Anthraquinone: An oxidized derivative of anthracene with two keto groups.

    9,10-Diphenylanthracene: A substituted anthracene derivative used in OLEDs.

Uniqueness

8-Keto-6-nitrotetrahydrobenz(a)anthracene is unique due to the presence of both a keto and a nitro group, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other anthracene derivatives, making it a valuable compound for specialized applications .

Eigenschaften

CAS-Nummer

272438-29-6

Molekularformel

C18H13NO3

Molekulargewicht

291.3 g/mol

IUPAC-Name

6-nitro-10,11-dihydro-9H-benzo[a]anthracen-8-one

InChI

InChI=1S/C18H13NO3/c20-18-7-3-5-11-8-15-13-6-2-1-4-12(13)9-17(19(21)22)16(15)10-14(11)18/h1-2,4,6,8-10H,3,5,7H2

InChI-Schlüssel

UXXUKAUVZDUJQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(C=C2C(=O)C1)C(=CC4=CC=CC=C43)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.